(3R)-3,4-Dihydroxy-3-methylbutan-2-one
Description
(3R)-3,4-Dihydroxy-3-methylbutan-2-one is a chiral ketone alcohol with the molecular formula C₅H₁₀O₃ and a molecular weight of 118.13 g/mol. It features a methyl group at the 3-position and vicinal dihydroxy groups, contributing to its stereochemical complexity and functional versatility. This compound is notable for its role as a precursor or intermediate in organic synthesis, particularly in the production of bioactive molecules, pharmaceuticals, and natural products. Its (3R)-configuration significantly influences its reactivity, solubility, and interactions in enzymatic systems .
Key properties include:
- Melting point: 85–87°C (hypothetical, based on structural analogs).
- Solubility: Highly soluble in polar solvents like water and ethanol.
- Reactivity: The α-hydroxy ketone moiety enables participation in redox reactions, while the diol structure allows for chelation or derivatization.
Properties
CAS No. |
193958-68-8 |
|---|---|
Molecular Formula |
C5H10O3 |
Molecular Weight |
118.13 g/mol |
IUPAC Name |
(3R)-3,4-dihydroxy-3-methylbutan-2-one |
InChI |
InChI=1S/C5H10O3/c1-4(7)5(2,8)3-6/h6,8H,3H2,1-2H3/t5-/m1/s1 |
InChI Key |
ILAYTWAIZAKGGA-RXMQYKEDSA-N |
SMILES |
CC(=O)C(C)(CO)O |
Isomeric SMILES |
CC(=O)[C@@](C)(CO)O |
Canonical SMILES |
CC(=O)C(C)(CO)O |
Synonyms |
2-Butanone, 3,4-dihydroxy-3-methyl-, (R)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of (3R)-3,4-Dihydroxy-3-methylbutan-2-one becomes evident when compared to analogs. Below is a detailed analysis:
Structural Analogs
Physicochemical Properties
Research Findings and Trends
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